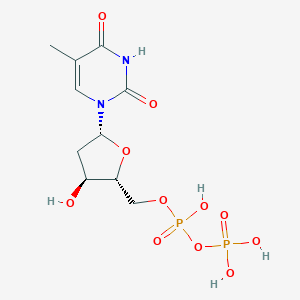

Thymidine-5'-diphosphate

Übersicht

Beschreibung

Thymidine-5’-Diphosphate is a nucleotide diphosphate that plays a crucial role in the biosynthesis of deoxyribonucleic acid. It is an ester of pyrophosphoric acid with the nucleoside thymidine, consisting of a pyrophosphate group, a pentose sugar ribose, and the nucleobase thymine . This compound is essential in various biochemical processes, particularly in the synthesis of deoxyribonucleic acid and ribonucleic acid.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Thymidin-5’-Diphosphat kann durch Phosphorylierung von Thymidin synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Pyrophosphorsäure und Thymidin unter bestimmten Bedingungen, um den Diphosphatether zu bilden. Die Reaktion erfordert typischerweise einen Katalysator und wird unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Thymidin-5’-Diphosphat mithilfe enzymatischer Methoden hergestellt. Enzyme wie Nukleosiddiphosphatkinasen werden verwendet, um die Phosphorylierung von Thymidinmonophosphat zu Thymidin-Diphosphat zu katalysieren. Diese Methode wird aufgrund ihrer Effizienz und Spezifität bevorzugt .

Analyse Chemischer Reaktionen

Reaktionstypen: Thymidin-5’-Diphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Phosphorylierung: Die Addition einer Phosphatgruppe zur Bildung von Thymidintriphosphat.

Hydrolyse: Die Spaltung der Diphosphatbindung zur Bildung von Thymidinmonophosphat und anorganischem Phosphat.

Substitution: Reaktionen, die den Austausch von funktionellen Gruppen an der Thyminbase beinhalten.

Häufige Reagenzien und Bedingungen:

Phosphorylierung: Erfordert Adenosintriphosphat und Nukleosiddiphosphatkinase als Katalysator.

Hydrolyse: Wird typischerweise in wässrigen Lösungen mit dem Vorhandensein bestimmter Enzyme oder saurer Bedingungen durchgeführt.

Substitution: Beinhaltet Reagenzien wie Halogene oder Alkylierungsmittel unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden:

Thymidintriphosphat: Wird durch Phosphorylierung gebildet.

Thymidinmonophosphat: Wird durch Hydrolyse gebildet.

Substituierte Thymidinderivate: Werden durch Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Thymidin-5’-Diphosphat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese verschiedener Nukleotide und Nukleosidanaloga verwendet.

Biologie: Spielt eine wichtige Rolle bei der Untersuchung von Replikations- und Reparaturmechanismen der Desoxyribonukleinsäure.

Medizin: Wird bei der Entwicklung von antiviralen und krebshemmenden Medikamenten eingesetzt. Es dient als Substrat für Enzyme, die an der Aktivierung von Prodrugs beteiligt sind.

Industrie: Wird bei der Herstellung von Desoxyribonukleinsäure-basierten Produkten und als Reagenz in biochemischen Assays eingesetzt

5. Wirkmechanismus

Thymidin-5’-Diphosphat übt seine Wirkungen hauptsächlich durch seine Rolle im Nukleotidstoffwechsel aus. Es dient als Substrat für Nukleosiddiphosphatkinasen, die die Übertragung von Phosphatgruppen katalysieren, um Nukleosidtriphosphate zu bilden. Diese Triphosphate sind essentiell für die Synthese und Reparatur von Desoxyribonukleinsäure. Die Verbindung interagiert auch mit verschiedenen Enzymen, die am Nukleotidstoffwechsel beteiligt sind, und beeinflusst zelluläre Prozesse wie Replikation und Transkription .

Ähnliche Verbindungen:

Thymidinmonophosphat: Ein Nukleotidmonophosphat mit einer einzigen Phosphatgruppe.

Thymidintriphosphat: Ein Nukleotidtriphosphat mit drei Phosphatgruppen.

Desoxyuridin-Diphosphat: Ein Nukleotiddiphosphat mit Uracil als Nukleobase

Einzigartigkeit: Thymidin-5’-Diphosphat ist aufgrund seiner spezifischen Rolle bei der Synthese von Desoxyribonukleinsäure einzigartig. Im Gegensatz zu Thymidinmonophosphat und Thymidintriphosphat dient es als Zwischenprodukt im Phosphorylierungspfad, was es für die Regulierung der Nukleotidpools in der Zelle essentiell macht. Darüber hinaus unterstreichen seine Interaktionen mit spezifischen Enzymen und seine Beteiligung an verschiedenen biochemischen Wegen seine Eigenständigkeit .

Wirkmechanismus

Thymidine-5’-Diphosphate exerts its effects primarily through its role in nucleotide metabolism. It serves as a substrate for nucleoside diphosphate kinases, which catalyze the transfer of phosphate groups to form nucleoside triphosphates. These triphosphates are essential for deoxyribonucleic acid synthesis and repair. The compound also interacts with various enzymes involved in nucleotide metabolism, influencing cellular processes such as replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Thymidine Monophosphate: A nucleotide monophosphate with a single phosphate group.

Thymidine Triphosphate: A nucleotide triphosphate with three phosphate groups.

Deoxyuridine Diphosphate: A nucleotide diphosphate with uracil as the nucleobase

Uniqueness: Thymidine-5’-Diphosphate is unique due to its specific role in the synthesis of deoxyribonucleic acid. Unlike thymidine monophosphate and thymidine triphosphate, it serves as an intermediate in the phosphorylation pathway, making it essential for the regulation of nucleotide pools within the cell. Additionally, its interactions with specific enzymes and its involvement in various biochemical pathways highlight its distinctiveness .

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLXYODCHAELLY-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027011 | |

| Record name | Thymidine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dTDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-97-4 | |

| Record name | Thymidine 5′-(trihydrogen diphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYMIDINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ3K1P45DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dTDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

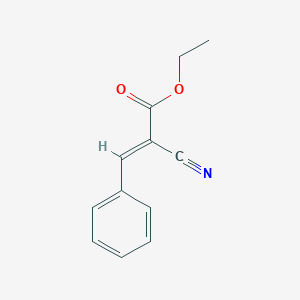

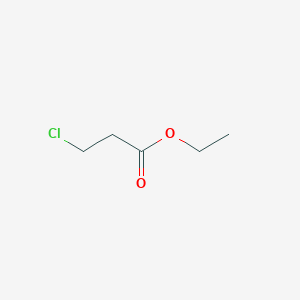

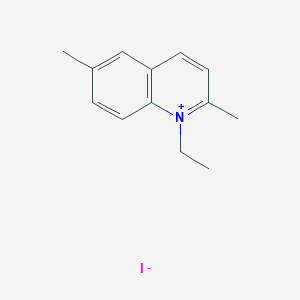

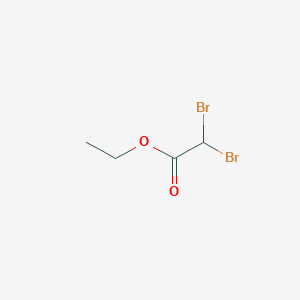

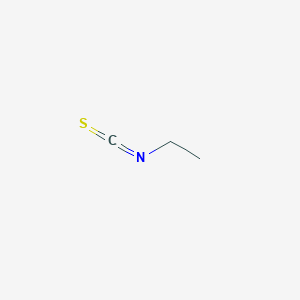

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.